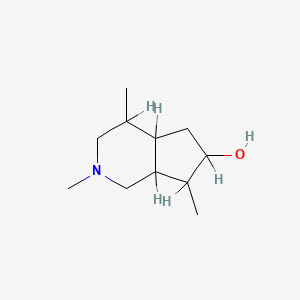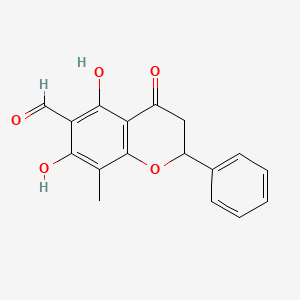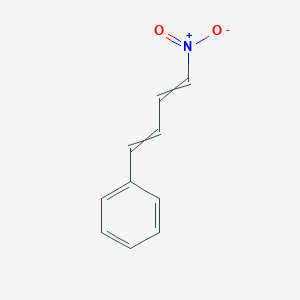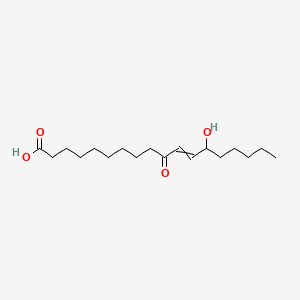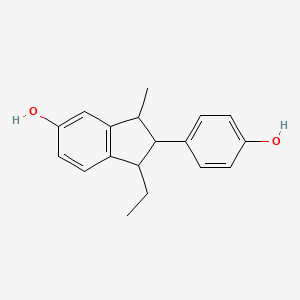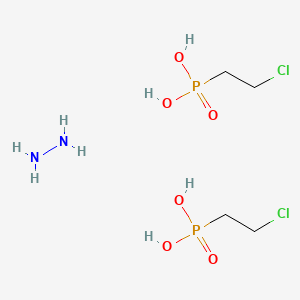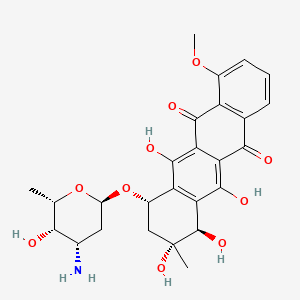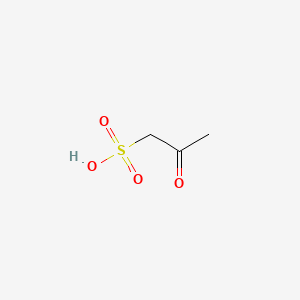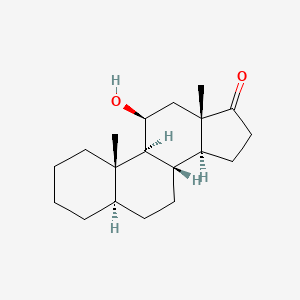
11Beta-hydroxy-5alpha-androstan-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11beta-Hydroxy-5alpha-androstan-17-one is an androstanoid.
Applications De Recherche Scientifique
Synthesis and Evaluation of Analog Compounds
Research has focused on synthesizing and evaluating various analogs of 11Beta-hydroxy-5alpha-androstan-17-one for their anabolic and androgenic activities. For example, Reyes-Moreno et al. (2009) synthesized novel 9alpha-fluorosteroids, including variants of 11Beta-hydroxy-5alpha-androstan-17-one, to examine their anabolic activity, revealing specific compounds with higher efficacy (Reyes-Moreno et al., 2009).
Metabolic Pathways and Urinary Metabolites
Kohler et al. (2007) explored the metabolism of related substances like 4-Hydroxytestosterone, identifying various metabolites and their excretion profiles. This research is crucial in understanding the metabolic pathways of similar compounds (Kohler et al., 2007).
Efficient Synthesis Methods
The development of efficient synthesis methods for related compounds has been a significant area of research. Zhang & Qiu (2006) demonstrated a high-yield process for creating 5alpha-androst-1-ene-3,17-dione, a related compound, highlighting advancements in synthetic methodologies (Zhang & Qiu, 2006).
Detection in Doping Control
Parr et al. (2008) focused on detecting 6alpha-methylandrostenedione, a related compound, in doping control. Understanding these detection methods is crucial for maintaining fair practices in sports and athletics (Parr et al., 2008).
Investigation of Steroid Substrates
Hennebert et al. (2007) studied steroids like 5alpha-androstane-3beta,7alpha,17beta-triol, examining their substrates for enzymes such as the human 11beta-hydroxysteroid dehydrogenase type 1. This research contributes to a deeper understanding of steroid biochemistry (Hennebert et al., 2007).
Configurational Analysis and Binding Affinities
Tapolcsányi et al. (2001) performed a configurational analysis of 16-methyl-5α-androstane derivatives to understand their binding affinities, which is vital for comprehending how these compounds interact at a molecular level (Tapolcsányi et al., 2001).
Microbial Transformation Studies
Xiong et al. (2006) investigated the microbial transformation of androst-4-ene-3,17-dione by Beauveria bassiana, highlighting the potential of microorganisms in steroid modification (Xiong et al., 2006).
Steroidal Inhibitors and Enzyme Catalysis
Bellavance et al. (2009) focused on creating steroidal inhibitors for enzymes like 17beta-hydroxysteroid dehydrogenase type 7. This research is essential for developing targeted therapies (Bellavance et al., 2009).
Propriétés
Numéro CAS |
7152-51-4 |
|---|---|
Nom du produit |
11Beta-hydroxy-5alpha-androstan-17-one |
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(5R,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-10-4-3-5-12(18)6-7-13-14-8-9-16(21)19(14,2)11-15(20)17(13)18/h12-15,17,20H,3-11H2,1-2H3/t12-,13+,14+,15+,17-,18+,19+/m1/s1 |
Clé InChI |
GATQSSNSIBFJTG-CUGOLFLRSA-N |
SMILES isomérique |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O |
SMILES |
CC12CCCCC1CCC3C2C(CC4(C3CCC4=O)C)O |
SMILES canonique |
CC12CCCCC1CCC3C2C(CC4(C3CCC4=O)C)O |
Autres numéros CAS |
7152-51-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)
![4-[4-[(1-Cyclopentyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1199908.png)
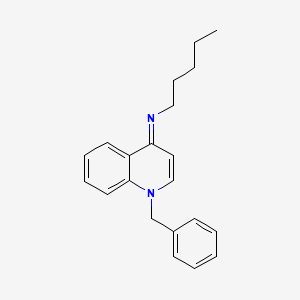
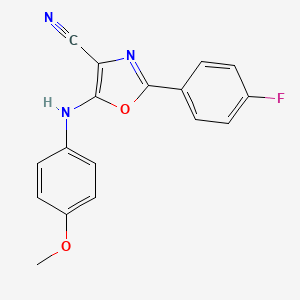
![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)
